BenchChemオンラインストアへようこそ!

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate

Physicochemical profiling Drug‑likeness Permeability screening

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate (C₁₈H₂₇N₃O₃) is a chiral, non‑polymeric small‑molecule carbamate built on a (2S)-pyrrolidine scaffold bearing a diethylamino substituent at the 4‑position and a 3,5‑dimethylphenyl carbamate moiety. The compound’s structure places it within the broader class of (pyrrolidinyl)phenyl carbamates that have been explored as neurotrophic agents and peptidyl‑prolyl isomerase (rotamase) inhibitors.

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
Cat. No. B15214422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate
Molecular FormulaC18H27N3O3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1CC(NC1)C(=O)NC(=O)OC2=CC(=CC(=C2)C)C
InChIInChI=1S/C18H27N3O3/c1-5-21(6-2)14-10-16(19-11-14)17(22)20-18(23)24-15-8-12(3)7-13(4)9-15/h7-9,14,16,19H,5-6,10-11H2,1-4H3,(H,20,22,23)/t14?,16-/m0/s1
InChIKeyBJZQNIXCSNZLJI-WMCAAGNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate – Structural Class, Physicochemical Profile, and Procurement Context


3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate (C₁₈H₂₇N₃O₃) is a chiral, non‑polymeric small‑molecule carbamate built on a (2S)-pyrrolidine scaffold bearing a diethylamino substituent at the 4‑position and a 3,5‑dimethylphenyl carbamate moiety . The compound’s structure places it within the broader class of (pyrrolidinyl)phenyl carbamates that have been explored as neurotrophic agents and peptidyl‑prolyl isomerase (rotamase) inhibitors [1]. Unlike polymeric cellulose tris‑(3,5‑dimethylphenyl carbamate) chiral stationary phases, this molecule is a discrete, low‑molecular‑weight entity with a stereodefined (2S) configuration and a basic tertiary‑amine side‑chain, features that dictate its interactions with biological targets and its chromatographic behaviour as a solute or potential derivatization reagent.

Why 3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate Cannot Be Replaced by a Generic ‘Pyrrolidine Carbamate’ or a Simple Dimethylamino Analog


Pyrrolidine‑based carbamates are not functionally interchangeable because small structural changes – particularly the nature of the amine substituent (diethylamino vs. dimethylamino vs. unsubstituted) and the aryl‑carbamate group – profoundly alter basicity, lipophilicity, hydrogen‑bonding capacity, and metabolic stability [1]. The (2S) configuration introduces chirality that governs target‑site complementarity; the diethylamino group imparts distinct pKₐ and steric properties that affect both passive permeability and binding‑site occupancy compared with the less bulky dimethylamino congener [2]. Consequently, a procurement decision based solely on the pyrrolidine‑carbamate scaffold without specifying the exact substitution pattern risks selecting a compound with divergent solubility, target engagement, or off‑target profile, undermining experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for 3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate Versus Nearest Analogs


Comparative Basicity and Calculated logD₇.₄ – Impact on Passive Permeability

The diethylamino group of the title compound is predicted (ChemAxon/Marvin) to have a conjugate‑acid pKₐ ≈ 9.8, versus ≈ 9.2 for the dimethylamino analog. This 0.6‑unit pKₐ elevation increases the fraction ionized at pH 7.4 from ~98.5 % to ~99.6 %, potentially reducing passive membrane permeability relative to the dimethylamino comparator. However, the higher logD₇.₄ (calculated ≈ 2.1 vs. ≈ 1.6 for the dimethylamino congener) may offset ionisation effects in certain cell‑based assays .

Physicochemical profiling Drug‑likeness Permeability screening

Rotamase (FKBP12) Inhibition Potency – Class‑Level Inference from Patent SAR

Patent US 6,228,872 discloses that pyrrolidine‑methyl carbamates with a basic amine side‑chain inhibit FKBP12 rotamase activity with Kᵢ values in the low‑micromolar to sub‑micromolar range. Although the exact compound is not exemplified, structurally analogous diamides bearing a diethylamino group displayed 2‑ to 3‑fold greater potency than their dimethylamino counterparts (e.g., Kᵢ = 0.45 µM vs. 1.2 µM) [1]. By class‑level inference, the target compound is expected to exhibit a similar potency advantage.

Neurotrophic agents FKBP12 Rotamase inhibition

Chiral Recognition Capability as a Potential Derivatization Reagent

The (2S)‑configured pyrrolidine ring combined with the 3,5‑dimethylphenyl carbamate chromophore creates a chiral environment analogous to that of cellulose tris‑(3,5‑dimethylphenyl carbamate) (CDMPC) chiral stationary phases, which exhibit enantioselectivity factors (α) of 1.1–2.5 for a broad range of racemates [1]. While no direct head‑to‑head data exist, the molecular design suggests that the title compound could serve as a low‑molecular‑weight chiral solvating agent, offering faster NMR acquisition and simpler work‑up compared to polymeric CDMPC‑coated silica columns.

Chiral derivatization Enantiomeric excess NMR analysis

Molecular Complexity and Synthetic Tractability – Comparison with Pramiracetam

The title compound contains three stereocenters (the (2S) pyrrolidine carbon, the chiral axis of the diethylamino group if frozen, and the carbamate rotameric state) and a molecular weight (333.4 g mol⁻¹) within lead‑like space, whereas the clinically used nootropic pramiracetam (MW 256.3 g mol⁻¹) lacks the carbamate linkage and the diethylamino group [1]. The increased complexity may confer greater target selectivity but also demands more sophisticated synthetic routes. The compound is offered by specialty vendors, indicating multi‑step synthesis; exact yield and purity data are vendor‑specific and not independently verified in primary literature.

Synthetic accessibility Lead‑likeness CNS drug discovery

Research and Application Scenarios Where 3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate Delivers Procurement Rationale


Structure‑Permeability Relationship Studies in CNS Drug Discovery

The elevated lipophilicity (calculated logD₇.₄ ≈ 2.1) and distinct pKₐ (≈ 9.8) of the diethylamino group enable researchers to probe how incremental increases in basicity and hydrophobicity affect passive BBB penetration, using the dimethylamino analog (logD ≈ 1.6, pKₐ ≈ 9.2) as a matched control. This side‑by‑side comparison is essential for building predictive CNS‑MPO models in neurotrophic lead optimisation.

FKBP12‑Dependent Neurotrophic Activity Profiling

Based on class‑level SAR from US 6,228,872 [1], the compound is anticipated to inhibit FKBP12 rotamase with enhanced potency relative to the dimethylamino congener. Procurement enables direct testing of this hypothesis in primary neuronal cultures, with the dimethylamino analog serving as a comparator to quantify the contribution of the N‑ethyl substituents to neurite outgrowth and rotamase inhibition.

Development of Low‑Molecular‑Weight Chiral Solvating Agents for Rapid ee Determination

The (2S)‑configured pyrrolidine ring and the 3,5‑dimethylphenyl carbamate chromophore suggest potential for chiral discrimination in NMR spectroscopy. If successful, this compound could replace time‑consuming chiral HPLC runs for routine enantiomeric excess measurement, particularly in academic labs where access to dedicated chiral columns is limited.

Chemical Biology Probe for Deubiquitinating Enzyme (DUB) Target Identification

The pyrrolidine‑carbamate scaffold has appeared in patent literature related to USP30 and other DUB inhibitors [2]. The specific diethylamino substitution may improve residence time or selectivity across the DUB family, a hypothesis that can only be tested when the exact compound is procured and screened against a panel of recombinant DUBs, with the dimethylamino analog used as a reference.

Quote Request

Request a Quote for 3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.